2-(Vinyldimethylsilyl)benzenemethanol
Description
2-(Vinyldimethylsilyl)benzenemethanol is an organosilicon compound featuring a benzene ring substituted with a methanol (-CH₂OH) group at the ortho position and a vinyldimethylsilyl (-Si(CH₃)₂-CH₂CH₂) moiety. This compound is of interest in materials science, particularly in silicone-based polymers or as a coupling agent due to its dual functional groups.
Properties
IUPAC Name |
[2-[ethenyl(dimethyl)silyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-4-13(2,3)11-8-6-5-7-10(11)9-12/h4-8,12H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEPMYKIUXSKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Vinyldimethylsilyl)benzenemethanol typically involves the hydrosilylation of vinylbenzene derivatives with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, to facilitate the hydrosilylation process. The hydrolysis step is usually carried out under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Vinyldimethylsilyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The vinyldimethylsilyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Silane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Vinyldimethylsilyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 2-(Vinyldimethylsilyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The vinyldimethylsilyl group can participate in hydrosilylation reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
While direct studies on this compound are lacking, inferences from analogous compounds suggest:
- Synthetic Challenges: Introducing both silyl and methanol groups may require protective strategies (e.g., silylation before oxidation) to avoid side reactions.
- Thermal Stability : Silicon’s electron-donating effects could enhance thermal resistance compared to halogenated analogs .
Table: Hypothetical Physical Properties
| Property | This compound | Dicofol | [2-(Benzylaminomethyl)phenyl]methanol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~208 (estimated) | 370.5 | 243.3 |
| Boiling Point (°C) | ~250–300 (estimated) | 193 (decomposes) | >300 |
| Water Solubility | Low (hydrophobic silyl) | Insoluble | Moderate (polar amino group) |
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